molecular formula C15H26N4O4S B6764786 N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide

Cat. No.: B6764786
M. Wt: 358.5 g/mol
InChI Key: GZFYOLHOJZWTPS-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a sulfonamide group, and an imidazolidinone moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c20-14-10-16-15(21)19(14)9-8-18-7-3-6-13(11-18)24(22,23)17-12-4-1-2-5-12/h12-13,17H,1-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYOLHOJZWTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CCN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the imidazolidinone moiety. Common reagents used in these reactions include cyclopentylamine, piperidine derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-thioamide: Similar structure but with a thioamide group instead of a sulfonamide group.

Uniqueness

N-cyclopentyl-1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]piperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds with different functional groups.

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